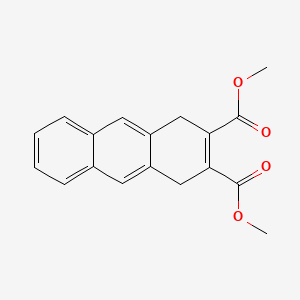
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate is an organic compound with the molecular formula C18H16O4 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two ester groups at the 2 and 3 positions of the anthracene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate typically involves the esterification of 1,4-dihydroanthracene-2,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions until the reaction is complete.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 1,4-dihydroanthracene-2,3-dimethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate exerts its effects depends on the specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical responses. The compound’s aromatic structure allows it to participate in π-π interactions, which can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate: Another ester derivative with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: A dihydropyridine derivative with distinct pharmacological properties.
Nifedipine: A well-known calcium channel blocker with a 1,4-dihydropyridine structure.
Uniqueness
Dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate is unique due to its anthracene backbone, which imparts specific photophysical and photochemical properties. This makes it particularly useful in applications requiring light absorption and emission, such as in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Properties
CAS No. |
56306-54-8 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
dimethyl 1,4-dihydroanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-13-7-11-5-3-4-6-12(11)8-14(13)10-16(15)18(20)22-2/h3-8H,9-10H2,1-2H3 |
InChI Key |
QTQSEDFHGDXOCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(CC2=CC3=CC=CC=C3C=C2C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















